2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid
CAS No.:
Cat. No.: VC17237737
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 2-(1,5-dimethylimidazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)8-4-9(5)2/h4H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | CBZOBKCBFOZREF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CN1C)CC(=O)O |
Introduction
Structural and Physicochemical Properties
The compound’s imidazole core is a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The 1,5-dimethyl substitution pattern introduces steric and electronic modifications that influence reactivity and solubility. Key physicochemical properties, extrapolated from structurally related compounds , include:
| Property | Value |
|---|---|
| Molecular Weight | 154.17 g/mol |
| Density | ~1.3 g/cm³ |
| Boiling Point | ~384°C (estimated) |
| LogP (Partition Coefficient) | -0.92 (analogous to ) |
| Solubility | Moderate in polar solvents |
The acetic acid group enhances water solubility compared to non-polar imidazole derivatives, while the methyl groups reduce crystallinity, potentially favoring amorphous solid forms . The exact melting point remains unreported, but similar compounds exhibit decomposition before melting .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid likely involves a multi-step process:
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Di-methylation of Imidazole: Introducing methyl groups at the 1- and 5-positions via alkylation. This step may require selective protection or deprotection to achieve regioselectivity.
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Acetic Acid Moiety Introduction: Alkylation of the 4-position using chloroacetic acid derivatives. A solvent-free N-alkylation method, as demonstrated for imidazol-1-yl-acetic acid hydrochloride , could be adapted. For example, reacting 1,5-dimethylimidazole with tert-butyl chloroacetate in the presence of potassium carbonate yields a tert-butyl ester intermediate, which is hydrolyzed to the free acid .
Process Advantages
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Solvent-Free Conditions: Eliminates hazardous solvents like dichloromethane, reducing environmental and safety risks .
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High Yield: Analogous methods achieve >80% yield for imidazole-acetic acid derivatives .
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Simplified Work-Up: Intermediate esters (e.g., tert-butyl) precipitate upon water addition, avoiding complex extraction .
Applications in Pharmaceutical Chemistry
Intermediate for Bisphosphonates
The compound serves as a precursor for zoledronic acid, a bisphosphonate used to treat osteoporosis and bone metastases . The imidazole-acetic acid scaffold provides the necessary nitrogen heterocycle for coordinating calcium ions in bone tissue.
Bioactive Derivatives
Functionalization of the acetic acid group enables diverse pharmacological applications:
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Amide Formation: Coupling with aromatic amines yields compounds like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(phenylamino)phenyl]acetamide, which exhibit antimicrobial and anti-inflammatory properties .
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Ester Prodrugs: Acetylation or propionylation of the hydroxyl group enhances lipophilicity and oral bioavailability .
Analytical Characterization
Spectroscopic Data
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FTIR: A strong absorption band at ~1719 cm⁻¹ corresponds to the carbonyl () stretch of the acetic acid group . The imidazole ring shows C=C stretches at ~1506–1615 cm⁻¹ .
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¹H NMR: Key signals include:
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 210–254 nm) is ideal for purity analysis, leveraging the compound’s aromaticity .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Achieving precise 1,5-dimethylation without byproducts requires optimized catalysts or protecting groups.
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Scale-Up: Solvent-free methods must maintain efficiency at industrial scales.
Research Opportunities
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Biological Screening: Evaluate anticancer or antimicrobial activity of novel derivatives.
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Cocrystal Engineering: Improve solubility via co-formers like nicotinamide.
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